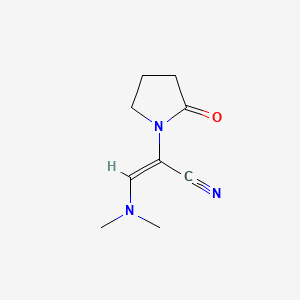
alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, a pyrrolidine ring, and a nitrile group. These functional groups contribute to its reactivity and usefulness in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor containing an active methylene group. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities while maintaining control over reaction conditions to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Cyclization Reactions: The compound can be used to synthesize heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include pyrazoles, isoxazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Aplicaciones Científicas De Investigación
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This reactivity is due to the presence of the dimethylamino group, which can donate electron density to the reaction center .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): A precursor used in the synthesis of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile.
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA): A polymer with similar dimethylamino functionality, used in various applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
92884-69-0 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-2-(2-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H13N3O/c1-11(2)7-8(6-10)12-5-3-4-9(12)13/h7H,3-5H2,1-2H3/b8-7+ |
Clave InChI |
GKLNBRBUHCCLOC-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)/C=C(\C#N)/N1CCCC1=O |
SMILES canónico |
CN(C)C=C(C#N)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















